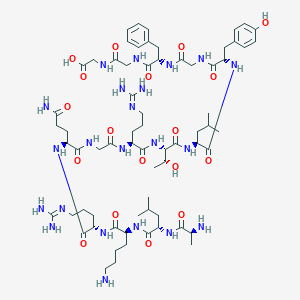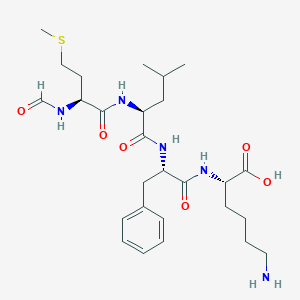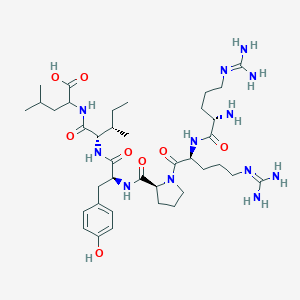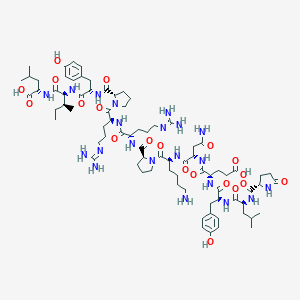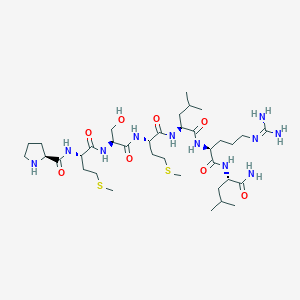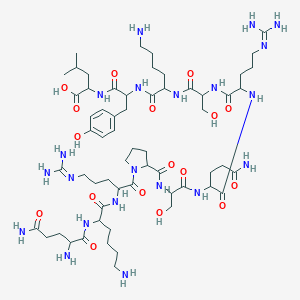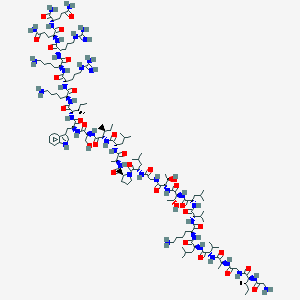
MCH (salmon)
説明
Melanin Concentrating Hormone (MCH) is a 19-amino-acid neuropeptide initially identified in the pituitary gland of teleost fish . It regulates food intake, energy balance, sleep state, and the cardiovascular system . MCH is a ligand for an orphan G protein-coupled receptor (SLC-1/GPR24) and MCHR2 .
Synthesis Analysis
MCH was initially known as a regulator of teleost skin color and possesses multiple functions in mammals, such as the regulation of energy balance and reproduction . A 590 bp cDNA fragment of common carp (Cyprinus carpio) MCH gene was cloned . The mature MCH peptide located in the C-terminal region of MCH precursor was 100% identical to that of goldfish, zebrafish, chum salmon, and rainbow trout .
Molecular Structure Analysis
The peptide sequence of MCH is DTMRCMVGRVYRPCWEV . This sequence represents Asp-Thr-Met-Arg-Cys-Met-Val-Gly-Arg-Val-Tyr-Arg-Pro-Cys-Trp-Glu-Val .
Physical And Chemical Properties Analysis
While specific physical and chemical properties of MCH (salmon) were not found, it’s known that MCH is a 19-amino-acid neuropeptide . It’s also known that the peptide sequence of MCH is DTMRCMVGRVYRPCWEV .
科学的研究の応用
1. Structure and Biosynthesis
Melanin-concentrating hormone (MCH) is a neuropeptide produced in the hypothalami of teleosts like salmon. It has been identified as a novel cyclic heptadecapeptide capable of inducing melanin aggregation in teleosts at very low concentrations. The MCH gene is intronless, and the exon encodes a 132 amino acid precursor protein, with the heptadecapeptide of MCH located at the C-terminal end. Immunohistochemical studies suggest that an MCH-like peptide is present in the hypothalami of higher vertebrates, indicating its widespread presence across different species (Kawauchi, 1989).
2. Effects on Melanin Distribution in Amphibians
MCH from salmon pituitary has been found to induce melanin dispersion in the cultured chromatophores of amphibians like the bullfrog tadpole. This demonstrates the biological effects of salmon MCH on species other than teleosts, showing its functional versatility (Ide, Kawazoe, Kawauchi, 1985).
3. Inhibition of Corticotrophin Release
Salmonid MCH can inhibit the secretion of corticotrophin (ACTH), as shown in studies with stressed trout and rat pituitary tissues. This suggests a potential regulatory role of MCH in stress response mechanisms (Baker, Bird, Buckingham, 1985).
4. Characterization in Teleost Hypothalamus
MCH activity and concentrations have been characterized in the hypothalamus of teleost fish. Specific assays confirmed its presence and activity, with only salmon prolactin exhibiting weak activities in these assays, underscoring MCH's unique functional role (Kawazoe, Kawauchi, Hirano, Naito, 1987).
5. Bioactivity of MCH Analogues
Studies on acyclic analogues of MCH have provided insights into the hormone's structure-activity relationship. These analogues showed significantly reduced potency compared to native MCH, highlighting the importance of MCH's specific structure for its biological activity (Matsunaga, Hruby, Lebl, Castrucci, Hadley, 1992).
6. Effect on Feeding Behavior in Fish
In goldfish, central administration of MCH suppresses food intake without affecting locomotor activity. This suggests a role for MCH in regulating feeding behavior in fish, distinct from its action in mammals (Matsuda, Shimakura, Maruyama, Miura, Uchiyama, Kawauchi, Shioda, Takahashi, 2006).
将来の方向性
The MCH-MCHR1 system has integral roles in many cellular events and represents an important therapeutic target . For example, it may be targeted in strategies for developing treatments against obesity and mood disorders, and possibly also for inflammatory diseases . The discovery of MCH receptors has extensively promoted the progress of MCH studies and may represent an ideal example of how deorphanized receptors can open new directions toward more detailed physiological studies .
特性
IUPAC Name |
(4S)-4-[[(2S)-2-[[(3S,6S,9S,12S,18S,21S,24R,29R,32S)-24-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3,12-bis(3-carbamimidamidopropyl)-6-[(4-hydroxyphenyl)methyl]-21-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,23,31-nonaoxo-9,18-di(propan-2-yl)-26,27-dithia-1,4,7,10,13,16,19,22,30-nonazabicyclo[30.3.0]pentatriacontane-29-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(1S)-1-carboxy-2-methylpropyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C89H139N27O24S4/c1-43(2)67-82(135)101-40-64(119)102-53(18-12-30-97-87(91)92)74(127)113-68(44(3)4)83(136)109-59(36-47-22-24-49(118)25-23-47)77(130)107-58(20-14-32-99-89(95)96)85(138)116-33-15-21-63(116)81(134)111-62(80(133)108-60(37-48-39-100-52-17-11-10-16-50(48)52)78(131)104-55(26-27-65(120)121)75(128)114-69(45(5)6)86(139)140)42-144-143-41-61(79(132)105-57(29-35-142-9)76(129)112-67)110-72(125)54(19-13-31-98-88(93)94)103-73(126)56(28-34-141-8)106-84(137)70(46(7)117)115-71(124)51(90)38-66(122)123/h10-11,16-17,22-25,39,43-46,51,53-63,67-70,100,117-118H,12-15,18-21,26-38,40-42,90H2,1-9H3,(H,101,135)(H,102,119)(H,103,126)(H,104,131)(H,105,132)(H,106,137)(H,107,130)(H,108,133)(H,109,136)(H,110,125)(H,111,134)(H,112,129)(H,113,127)(H,114,128)(H,115,124)(H,120,121)(H,122,123)(H,139,140)(H4,91,92,97)(H4,93,94,98)(H4,95,96,99)/t46-,51+,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,67+,68+,69+,70+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRDHOMWDPJSNL-KHBOZDSRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)O)CCCNC(=N)N)CC5=CC=C(C=C5)O)C(C)C)CCCNC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H]2CCCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CCSC)C(C)C)CCCNC(=N)N)C(C)C)CC3=CC=C(C=C3)O)CCCNC(=N)N)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C89H139N27O24S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583241 | |
| Record name | PUBCHEM_16167455 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2099.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Asp-Thr-Met-Arg-Cys(1)-Met-Val-Gly-Arg-Val-Tyr-Arg-Pro-Cys(1)-Trp-Glu-Val-OH | |
CAS RN |
87218-84-6 | |
| Record name | PUBCHEM_16167455 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



